1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione
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Description
1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C19H29N7O2 and its molecular weight is 387.488. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . TRPA1 is a member of the transient receptor potential channel family and plays a key role in pain perception. PDEs 4B/7A are enzymes that break down cyclic nucleotides, playing a crucial role in signal transduction.
Mode of Action
The compound acts by blocking the TRPA1 channel and inhibiting the activity of PDEs 4B/7A . This dual action helps to modulate pain perception and inflammation. The compound’s interaction with these targets leads to a decrease in pain and inflammation.
Biochemical Pathways
The compound affects the pain and inflammation pathways . By blocking the TRPA1 channel, it reduces the perception of pain. By inhibiting PDEs 4B/7A, it modulates the levels of cyclic nucleotides, which are key signaling molecules in inflammation .
Pharmacokinetics
The compound exhibits a favorable pharmacokinetic profile in animal models . .
Result of Action
The compound exhibits significant analgesic and anti-inflammatory activities . In animal models of pain and inflammation, it has shown promising results, reducing pain and inflammation effectively .
Properties
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O2/c1-13-14(2)26-15-16(22(3)19(28)23(4)17(15)27)20-18(26)25(21-13)12-11-24-9-7-5-6-8-10-24/h14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWCBBPCNHPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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